N-[(5-fluorothiophen-2-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine
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Overview
Description
N-[(5-fluorothiophen-2-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine is a compound that belongs to the class of heterocyclic organic compounds It contains a pyrazole ring substituted with a fluorinated thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-fluorothiophen-2-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Fluorinated Thiophene Intermediate: The starting material, 5-fluorothiophene, is subjected to a series of reactions to introduce the desired functional groups.
Coupling with Pyrazole Derivative: The fluorinated thiophene intermediate is then coupled with a pyrazole derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[(5-fluorothiophen-2-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Substitution: The compound can undergo substitution reactions where the fluorine atom or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Halogens, alkylating agents, nucleophiles, in solvents like dichloromethane (DCM) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[(5-fluorothiophen-2-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: It is used in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of N-[(5-fluorothiophen-2-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: The compound can modulate signaling pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, or NF-κB pathway, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
(5-Fluorothiophen-2-yl)methanol: A related compound with similar structural features but different functional groups.
2-(5-Fluorothiophen-2-yl)acetonitrile: Another fluorinated thiophene derivative with distinct chemical properties.
Uniqueness
N-[(5-fluorothiophen-2-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine is unique due to its combination of a fluorinated thiophene moiety and a pyrazole ring. This unique structure imparts specific electronic and steric properties, making it valuable for various applications in medicinal chemistry, materials science, and organic synthesis .
Properties
Molecular Formula |
C10H12FN3S |
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Molecular Weight |
225.29 g/mol |
IUPAC Name |
N-[(5-fluorothiophen-2-yl)methyl]-1,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C10H12FN3S/c1-7-6-14(2)13-10(7)12-5-8-3-4-9(11)15-8/h3-4,6H,5H2,1-2H3,(H,12,13) |
InChI Key |
BKQHYLXUPBODJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC2=CC=C(S2)F)C |
Origin of Product |
United States |
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